molecular formula C7H7BBrFO3 B1521939 (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 871126-17-9

(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid

Cat. No. B1521939
CAS RN: 871126-17-9
M. Wt: 248.84 g/mol
InChI Key: NUWSIUDCKHWOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .


Chemical Reactions Analysis

Pinacol boronic esters, which are similar to “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid”, are known to undergo protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Allosteric Modulators of GABAA Receptors

This compound is used in the preparation of functionally selective allosteric modulators of GABAA receptors. These modulators can selectively enhance or inhibit the action of GABAA receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system .

Suzuki Cross-Coupling Reaction

It serves as a reagent in Suzuki cross-coupling reactions, which are widely used for creating carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and polymers .

Inhibitors of Checkpoint Kinase Wee1

The compound is involved in the synthesis of inhibitors targeting the checkpoint kinase Wee1, which plays a critical role in cell cycle regulation. Inhibitors of Wee1 are being researched for potential therapeutic applications in cancer treatment .

Neutron Capture Therapy

Boronic acids and their esters, such as this compound, are considered for new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy—a type of cancer treatment that targets tumors at the cellular level .

Safety and Hazards

“(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” should be handled with care to avoid contact with skin and eyes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWSIUDCKHWOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659406
Record name (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871126-17-9
Record name (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.